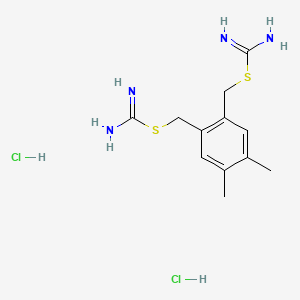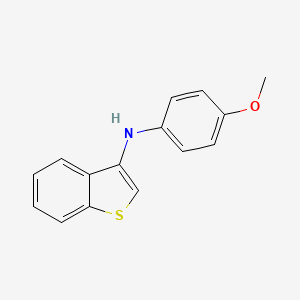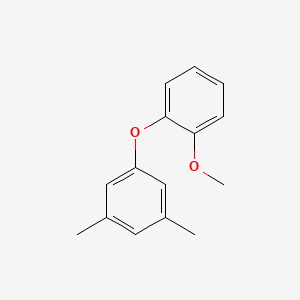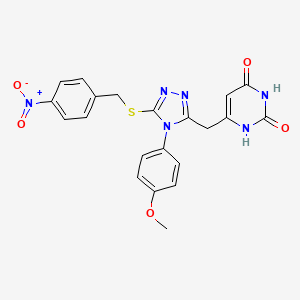![molecular formula C21H17N7O5S B14121759 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of pyrimidine, triazole, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving urea and malonic acid derivatives under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Coupling of Pyrimidine and Triazole Rings: The pyrimidine and triazole rings are coupled using a thiol linker, typically under basic conditions.
Introduction of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved often include signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds also feature a pyrimidine ring and have been studied for their anticancer properties.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is unique due to its combination of pyrimidine, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
特性
分子式 |
C21H17N7O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-4-2-1-3-5-15)34-12-19(30)22-13-6-8-16(9-7-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
InChIキー |
QSZUMEQHCJTUBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14121681.png)


![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)



![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B14121748.png)

![N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide](/img/structure/B14121751.png)
